

fundamental reactivity of O-(tert-Butyldimethylsilyl)hydroxylamine

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Compound of Interest

Compound Name: O-(tert-Butyldimethylsilyl)hydroxylamine

Cat. No.: B1309327

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An In-depth Technical Guide to the Fundamental Reactivity of **O-(tert-Butyldimethylsilyl)hydroxylamine**

Abstract

O-(tert-Butyldimethylsilyl)hydroxylamine (TBDMSO₂NH₂) is a versatile and highly valuable reagent in modern organic synthesis. Characterized by the presence of a sterically bulky silyl protecting group on the oxygen atom of hydroxylamine, its reactivity is uniquely modulated, rendering it a stable, yet effective, source of the aminoxy moiety (H₂NO-). This guide provides an in-depth exploration of the core reactivity of TBDMSO₂NH₂, focusing on its mechanistic pathways, practical applications, and the causal logic behind its use in key synthetic transformations. We will dissect its role as a potent nucleophile in the formation of oximes and its function as an electrophilic aminating agent for carbon nucleophiles, supported by field-proven protocols and mechanistic diagrams.

Core Characteristics and Handling

O-(tert-Butyldimethylsilyl)hydroxylamine is a white to off-white solid at room temperature. The tert-butyldimethylsilyl (TBDMS) group imparts significant steric hindrance and lipophilicity, which dictates its solubility and stability compared to unprotected hydroxylamine. It is freely soluble in many organic solvents like hexane and chloroform but is insoluble in and sensitive to water, in which it can hydrolyze.^[1]

Table 1: Physicochemical Properties of **O-(tert-Butyldimethylsilyl)hydroxylamine**

| Property | Value | Reference(s) |
|-------------------|--|--------------|
| CAS Number | 41879-39-4 | [2][3][4] |
| Molecular Formula | C ₆ H ₁₇ NOSi | [1][2][3][4] |
| Molecular Weight | 147.29 g/mol | [2] |
| Melting Point | 62-65 °C | [1] |
| Boiling Point | 87-90 °C at 40 mmHg | [1] |
| Appearance | Solid | |
| Solubility | Soluble in most organic solvents; hydrolyzes in water. | [1] |

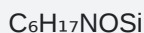
Stability and Storage

The chemical stability under ambient conditions is generally good. However, TBDMSONH₂ is moisture-sensitive.[1] The Si-O bond is susceptible to hydrolysis, particularly under acidic or basic conditions, which would liberate hydroxylamine and tert-butyldimethylsilanol.

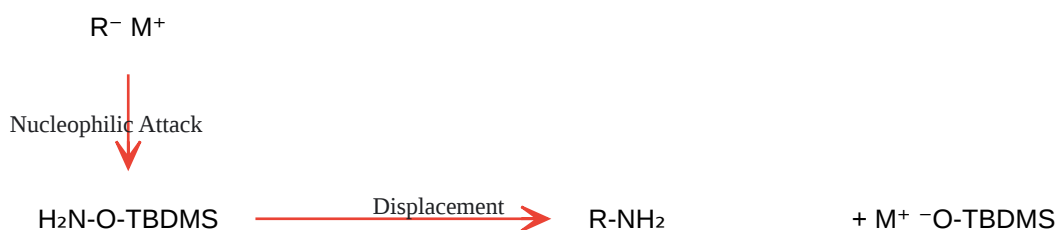
- **Causality in Storage:** The requirement for refrigerated storage (2-8°C) in a tightly sealed container is a direct consequence of its moderate volatility and sensitivity to moisture.[1][5] Low temperatures slow down potential decomposition pathways, while a sealed container prevents ingress of atmospheric moisture, ensuring the reagent's integrity over time.

Safety and Handling

TBDMSONH₂ is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Structure of TBDMSONH₂

S_N2-type attack on Nitrogen



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